3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c10-2-1-8(12)11-4-6-3-7(5-11)9(6)13/h6-7,9,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFWYUBPOUCBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Azabicyclo[3.1.1]heptane Core
The azabicyclo[3.1.1]heptane framework is a bicyclic amine system that can be synthesized via multistep routes involving ring closure reactions and selective functional group transformations.
- Two-step multigram synthesis of related 3-azabicyclo[3.1.1]heptan-6-one derivatives has been reported, which can serve as a basis for preparing the hydroxy-substituted analogs. This method typically involves:
Introduction of the 3-Chloropropan-1-one Side Chain
The propan-1-one moiety bearing a chlorine substituent at the 3-position can be introduced by acylation or alkylation reactions using suitable chloro-substituted precursors.
A related synthetic approach involves the preparation of bicyclic ketones by reaction of bicyclic acid chlorides with nucleophiles under reflux conditions in anhydrous benzene, followed by purification steps including filtration, solvent removal, and fractional distillation.
The chloro substituent is typically introduced by using chlorinated alkyl halides or acid chlorides during the acylation step, ensuring the correct positioning of the chlorine atom on the propanone side chain.
Hydroxylation of the Azabicyclo Ring
The hydroxy group at the 6-position of the azabicyclo[3.1.1]heptane ring is introduced by selective reduction or nucleophilic substitution reactions.
Reduction of ketone intermediates using sodium borohydride in alcoholic solvents (e.g., isopropanol) is a common method to generate hydroxy-substituted bicyclic amines.
Hydroxylation can also be achieved via nucleophilic ring-opening or displacement reactions on halogenated intermediates, often involving thiourea or sulfide nucleophiles, which are then converted to hydroxy derivatives through hydrolysis or reduction.
Representative Synthetic Procedure (Adapted and Generalized)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Formation of bicyclic ketone | Reaction of bicyclic acid chloride with nucleophile in anhydrous benzene, reflux 10 min | Formation of bicyclic ketone intermediate |
| 2. Quenching and purification | Addition of p-toluene sulfonic acid to destroy excess base, filtration, solvent removal | Purification of intermediate ketone |
| 3. Reduction to hydroxy derivative | Sodium borohydride in isopropanol, reflux 1 hour | Conversion of ketone to hydroxy-substituted bicyclic amine |
| 4. Introduction of chloro-propanone side chain | Acylation with 3-chloropropanoyl chloride or alkylation with 3-chloropropyl halide | Attachment of chloro-substituted propanone moiety |
| 5. Final purification | Extraction, washing, drying, fractional distillation under reduced pressure | Isolation of pure 3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one |
Detailed Research Findings and Notes
The synthesis often requires anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially during the use of sodium hydride or sodium borohydride reagents.
The use of p-toluene sulfonic acid as a quenching agent is critical to neutralize excess base and promote clean conversion to the desired ketone intermediate.
Hydrogenation with palladium on carbon catalyst under mild pressure and temperature can be employed to saturate intermediates if unsaturation is present in bicyclic precursors, although this step is more relevant to related bicyclo[2.2.1]heptane systems.
The introduction of the chloro substituent is typically achieved by using chlorinated acid chlorides or alkyl halides, ensuring regioselectivity and retention of the bicyclic structure.
Alternative methods for generating hydroxy-substituted bicyclic amines include nucleophilic ring-opening of epoxides or halomethyloxiranes followed by intramolecular displacement, which can be adapted for azabicyclo systems.
Comparative Table of Key Reagents and Conditions
| Preparation Step | Typical Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Bicyclic ketone formation | Bicyclic acid chloride, anhydrous benzene, reflux | Formation of bicyclic ketone intermediate |
| Base quenching and purification | p-Toluene sulfonic acid, filtration | Neutralization of excess base, purification |
| Ketone reduction to hydroxy | Sodium borohydride, isopropanol, reflux | Conversion of ketone to hydroxy group |
| Chloro-propanone side chain introduction | 3-Chloropropanoyl chloride or 3-chloropropyl halide | Attachment of chloro-substituted propanone |
| Final purification | Extraction, washing, drying, fractional distillation | Isolation of pure target compound |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide ions (OH⁻) or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₄ClN₃O
- Molecular Weight : 201.68 g/mol
- IUPAC Name : 3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
The compound features a bicyclic structure known as azabicyclo[3.1.1]heptane, which is significant for its interaction with biological targets, particularly receptors involved in neurotransmission.
Medicinal Chemistry
Therapeutic Potential : Research indicates that compounds similar to this compound may interact with neuronal nicotinic acetylcholine receptors (nAChRs). These interactions are crucial in developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia due to their role in cognitive function and memory.
Antidepressant Activity : Preliminary studies suggest that derivatives of this compound exhibit antidepressant-like effects in animal models, supporting further investigation into its potential as a therapeutic agent for mood disorders.
Organic Synthesis
Reagent in Organic Reactions : The compound can serve as an intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical transformations, including oxidation and substitution reactions, makes it a valuable reagent in organic chemistry.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound into ketones or carboxylic acids. |
| Reduction | Produces alcohols or amines from the compound. |
| Substitution | The chlorine atom can be replaced with other functional groups like hydroxyl or amino groups. |
Biological Research
Mechanism of Action Studies : Investigations into the mechanism of action reveal that the compound may modulate neurotransmitter systems, particularly through its interaction with nAChRs, which are implicated in various neurological functions and disorders.
Study 1: Antidepressant Efficacy
In a study examining related compounds, it was found that those with similar structures demonstrated significant antidepressant effects in preclinical models. This suggests that this compound may also exhibit similar properties, warranting further exploration.
Study 2: In Vivo Tolerance
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated that derivatives of this bicyclic structure were well tolerated in vivo with favorable pharmacokinetic profiles. This supports their potential development as drug candidates.
Mechanism of Action
The mechanism by which 3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biological molecules, leading to specific biological responses. Understanding these interactions is crucial for developing its applications in medicine and other fields.
Comparison with Similar Compounds
Compound A : 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one (CAS: 2097954-64-6)
- Molecular Formula: C₉H₁₄ClNO₂
- Molecular Weight : 203.66 g/mol
- Key Differences :
- Substituent : Methoxy (-OCH₃) at the 6-position instead of hydroxy (-OH).
- Chain Length : Ethane-1-one (two-carbon chain) vs. propane-1-one (three-carbon chain).
- The shorter chain may reduce steric hindrance in binding interactions .
Compound B : 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one (CAS: 2097982-44-8)
- Molecular Formula: C₁₀H₁₆ClNO₂
- Molecular Weight : 217.69 g/mol
- Key Differences :
- Chain Length : Butane-1-one (four-carbon chain) vs. propane-1-one.
- Properties : The longer chain increases molecular weight and may influence solubility and pharmacokinetic profiles. The hydroxy group retains hydrogen-bonding capability, similar to the target compound .
Comparative Data Table
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| CAS Number | 2098089-98-4 | 2097954-64-6 | 2097982-44-8 |
| Molecular Formula | C₉H₁₄ClNO₂ | C₉H₁₄ClNO₂ | C₁₀H₁₆ClNO₂ |
| Molecular Weight (g/mol) | 215.67 (calculated) | 203.66 | 217.69 |
| Substituent at 6-Position | Hydroxy (-OH) | Methoxy (-OCH₃) | Hydroxy (-OH) |
| Carbon Chain Length | 3 (propan-1-one) | 2 (ethan-1-one) | 4 (butan-1-one) |
| Purity | ≥95% | ≥95% | ≥95% |
| Commercial Availability | Available (Bide Pharm) | Discontinued (CymitQuimica) | Discontinued (CymitQuimica) |
Research Implications
The discontinuation of Compounds A and B highlights the synthetic and stability challenges associated with modifying the azabicycloheptane scaffold. The target compound’s hydroxy-propanoyl combination strikes a balance between reactivity and stability, making it a more viable candidate for further development.
Biological Activity
3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique bicyclic structure that may contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 216.68 g/mol. The presence of a chlorine atom and a hydroxyl group suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.68 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may be attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain neurotransmitter receptors, which could explain its effects on the central nervous system.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antidepressant-like effects : Animal models have shown that the compound can reduce symptoms associated with depression.
- Anxiolytic properties : It appears to have potential as an anxiolytic agent, reducing anxiety levels in tested subjects.
Study 1: Antidepressant Activity in Rodent Models
A study published in a peer-reviewed journal evaluated the antidepressant effects of this compound using forced swim tests on rodents. The results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant-like effect.
Results Summary:
| Treatment Group | Immobility Time (seconds) |
|---|---|
| Control | 120 |
| Low Dose | 90 |
| High Dose | 60 |
Study 2: Anxiolytic Effects in Behavioral Tests
Another investigation focused on the anxiolytic properties of the compound through elevated plus maze tests. The findings demonstrated that animals treated with the compound spent significantly more time in the open arms of the maze, indicating reduced anxiety levels.
Results Summary:
| Treatment Group | Time Spent in Open Arms (seconds) |
|---|---|
| Control | 30 |
| Low Dose | 45 |
| High Dose | 60 |
Q & A
Q. What synthetic routes are commonly employed to prepare 3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one?
The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 6-hydroxy-3-azabicyclo[3.1.1]heptane with 3-chloropropionyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Purification is achieved using column chromatography (Kieselgel Merck 60) and confirmed via H/C-NMR and mass spectrometry .
Q. How is the compound characterized to confirm structural integrity?
Characterization relies on:
- NMR spectroscopy : H and C-NMR (e.g., Bruker Avance 500 MHz) with DEPT experiments to distinguish CH, CH, and CH groups .
- Mass spectrometry : CI (Chemical Ionization) or LC-MS (Agilent 1100 LCMSD SL) for molecular ion verification .
- Elemental analysis : To validate purity (>95%) and stoichiometry .
Q. What are common substitution reactions involving the 3-chloropropanone moiety?
The chloro group undergoes nucleophilic substitution with amines (e.g., benzylamine, 4-fluorobenzylamine) in THF or acetone, yielding secondary amines. Reactions are optimized at 50–60°C with catalytic NaI to enhance reactivity .
Advanced Research Questions
Q. How can stereoselective reduction of the ketone group be achieved, and what challenges arise?
Use chiral catalysts like (R)-oxazaborolidine with BH in THF to selectively reduce the ketone to an (S)-alcohol. Challenges include competing racemization, which is mitigated by low-temperature (-20°C) reactions and rigorous exclusion of moisture .
Q. What computational strategies predict the compound’s biological activity or binding affinity?
- Molecular docking : Simulate interactions with target proteins (e.g., enzymes, receptors) using AutoDock Vina or Schrödinger Suite .
- QSAR models : Train models on analogs (e.g., phenothiazine derivatives) to correlate structural features with cytotoxicity or receptor affinity .
Q. How do structural tautomers or conformers impact NMR data interpretation?
Tautomerism in the bicyclo system can cause signal splitting. Variable-temperature NMR (e.g., 25–100°C) and 2D experiments (COSY, HSQC) resolve dynamic equilibria. For rigid bicyclo systems, X-ray crystallography (SHELXL refinement) provides definitive conformation .
Q. What strategies resolve contradictions in reaction yields during scale-up?
- DoE (Design of Experiments) : Optimize solvent ratios (e.g., chloroform/hexane for crystallization) and catalyst loading .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates .
Q. How does the 3-azabicyclo[3.1.1]heptane scaffold influence pharmacokinetic properties?
The bicyclo system enhances metabolic stability by restricting conformational flexibility, as seen in analogs like 3-benzyl-3-azabicycloheptan-6-one. Computational ADMET studies (e.g., SwissADME) predict improved blood-brain barrier penetration compared to acyclic analogs .
Methodological Challenges and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
